molecular formula C16H12F3N3O2S B2564898 2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 893753-71-4

2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

Cat. No. B2564898
M. Wt: 367.35
InChI Key: YQEZJFGDBJXPOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The researchers explain that the synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Cyclization Reactions

Cyanothioacetamide derivatives undergo cyclization reactions in the presence of sulfur and various catalysts to form different heterocyclic compounds, including pyridines, thiophenes, and thiazolines. For example, cyclizations with sulfur lead to the formation of 2,5-diamino-thiophene derivatives, 1,4-dihydropyridine derivatives, and 2-spiro[thieno[2,3-d]pyrimidine-4-thiones] among others. These reactions showcase the versatility of cyanothioacetamide derivatives in synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications (Gewald & Schindler, 1990).

Synthesis of Pyridine and Thieno[2,3-b]pyridine Derivatives

The synthesis of 2-thioxohydropyridine-3-carbonitrile, 2-alkylthiopyridine, thienopyridine, and pyrazolopyridine derivatives from cyanothioacetamide demonstrates the compound's role in creating structures with potential antimicrobial and anticancer activities. These derivatives are important for developing new therapeutic agents due to their significant biological activities (Attaby et al., 2002).

Antimicrobial and Anticancer Properties

The chemical framework of cyanothioacetamide derivatives serves as a precursor for synthesizing compounds with antimicrobial and anticancer properties. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown significant anticancer effects. By altering specific groups within these molecules, researchers have developed derivatives with potent antiproliferative activities against various cancer cell lines, showcasing the therapeutic potential of these compounds (Wang et al., 2015).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years , indicating a promising future for this class of compounds.

properties

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-24-10-4-2-9(3-5-10)13-6-12(16(17,18)19)11(7-20)15(22-13)25-8-14(21)23/h2-6H,8H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEZJFGDBJXPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

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